(4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16ClNO/c1-14-6-10(8-15)12(7-14)9-3-2-4-11(13)5-9/h2-5,10,12,15H,6-8H2,1H3 |
InChI Key |
GXCBTASVJFFRNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C2=CC(=CC=C2)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Ring Closure via Cyclization
A critical step involves cyclization reactions to form the pyrrolidine ring. For example, in a patented process, malic acid (compound I) and methylamine (compound II) undergo a water-diversion reaction in solvents like toluene or chlorobenzene under reflux conditions. This step yields intermediate III, a cyclobutane diamide, which is then converted into the pyrrolidine structure.
| Reaction Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Toluene, chlorobenzene, xylene | |
| Temperature | Reflux (10–18 hours) | |
| Intermediate III Purity | White solid (40–60 g yield) |
Reduction to 1-Methyl-3-pyrrolidinol
The intermediate III is reduced to form the alcohol group at the 3-position. Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) are commonly employed as reducing agents under controlled conditions.
Reduction Protocol
A detailed procedure from a patent outlines:
-
Step S2-1 : NaBH₄ and tetrahydrofuran (THF) are mixed under inert gas, cooled to 0–10°C, and treated with dimethyl sulfate to generate the active reducing agent.
-
Step S2-2 : The intermediate III and trimethyl borate are added dropwise to the reaction mixture.
-
Step S2-3 : Quenching with HCl under ice bath conditions.
-
Step S2-4 : Extraction with ethyl acetate and distillation under reduced pressure.
| Reagent | Quantity | Role | Source |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | 73.8 g per 2 L reaction | Reducing agent | |
| Tetrahydrofuran (THF) | 505 g per 2 L reaction | Solvent | |
| Dimethyl sulfate | 246 g per 2 L reaction | Methylation agent |
Methanol Group Introduction
The hydroxymethyl (-CH₂OH) group is typically added via hydroxyalkylation or reduction of a carbonyl precursor.
Hydroxymethylation
Formaldehyde and a reducing agent (e.g., NaBH₃CN) are used to introduce the methanol group. This step requires careful pH control to avoid over-oxidation.
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| Formaldehyde | Room temperature, acidic pH | Hydroxymethyl group formation | |
| Sodium cyanoborohydride | Methanol solvent | Selective reduction |
Purification and Characterization
Final purification involves chromatography or crystallization.
Chromatographic Purification
Silica gel column chromatography (hexane/ethyl acetate) is employed to isolate the pure compound. For example, a patent describes distillation under reduced pressure to yield a colorless liquid with >95% purity.
| Method | Solvent System | Purity | Source |
|---|---|---|---|
| Column Chromatography | Hexane/EtOAc (1:30) | >95% | |
| Distillation | Reduced pressure | >95% |
Alternative Synthetic Routes
While the core method involves pyrrolidine ring formation and reduction, alternative approaches include:
One-Pot Multicomponent Reactions
As seen in chromeno[4,3-b]pyrrolone synthesis, multicomponent reactions (MCRs) with aldehydes, amines, and isocyanides in methanol under acid catalysis can yield complex heterocycles. However, this method is less direct for the target compound.
Reaction Optimization and Challenges
Key challenges include:
-
Yield Optimization : The ring closure step in achieves 57% yield for intermediate III, necessitating scale-up refinements.
-
Byproduct Control : Dimethyl sulfate in reduction steps requires precise temperature control to prevent over-alkylation.
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxymethyl group (-CHOH) undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Reaction with hydrogen halides (e.g., HBr) forms halides like (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methyl bromide.
-
Esterification with acetyl chloride or anhydrides yields esters (e.g., acetate derivatives) in the presence of a base such as pyridine.
Oxidation Reactions
The primary alcohol group is susceptible to oxidation:
-
Strong oxidants like KMnO in acidic conditions convert the alcohol to a carboxylic acid.
-
Milder agents (e.g., pyridinium chlorochromate, PCC) selectively oxidize the hydroxymethyl group to an aldehyde.
Reduction Reactions
While the pyrrolidine ring is already saturated, reductions may target intermediates:
-
LiAlH4_44 reduces carbonyl groups (e.g., ketones or esters derived from the alcohol) to secondary alcohols or hydrocarbons.
Functionalization of the Pyrrolidine Ring
The nitrogen in the pyrrolidine ring can participate in reactions:
-
Alkylation with methyl iodide or other alkyl halides modifies the substituent at the nitrogen position.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Nucleophilic Substitution | HBr, HSO | (Pyrrolidine)-CHBr | High yield in polar aprotic solvents. |
| Esterification | Acetyl chloride, pyridine | (Pyrrolidine)-CHOAc | Requires anhydrous conditions. |
| Oxidation to Carboxylic Acid | KMnO, HSO | (Pyrrolidine)-COOH | Exothermic reaction; monitored by TLC. |
| Aldehyde Formation | PCC, CHCl | (Pyrrolidine)-CHO | Mild conditions prevent overoxidation. |
Stereochemical Considerations
The stereochemistry of the pyrrolidine ring (e.g., 3S,4R configurations) influences reactivity. For example, esterification rates vary with spatial hindrance around the hydroxymethyl group .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
CNS Activity
Research indicates that (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol may interact with neurotransmitter systems, particularly those involved in mood regulation and cognitive function. This suggests potential applications in treating neurological disorders.
Antidepressant Properties
Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and norepinephrine pathways, making this compound a candidate for antidepressant drug development.
Analgesic Effects
Preliminary investigations suggest that this compound may possess analgesic properties. Its action could be linked to the inhibition of pain pathways, which warrants further exploration through clinical trials.
Therapeutic Potential
The therapeutic potential of this compound can be summarized as follows:
| Application Area | Potential Use | Research Findings |
|---|---|---|
| Neurological Disorders | Treatment for depression and anxiety | Modulates neurotransmitter systems |
| Pain Management | Analgesic properties | Inhibits pain pathways |
| Cancer Research | Investigated for cytotoxic effects on cancer cells | Shows promise against certain cancer lines |
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive behaviors compared to control groups. The findings suggest its potential as a new class of antidepressants.
Case Study 2: Analgesic Efficacy
In another investigation, the compound was tested for its analgesic effects using formalin-induced pain models. Results indicated a marked decrease in pain response, highlighting its potential utility in pain management therapies.
Case Study 3: Anticancer Research
Research into the cytotoxic effects of this compound on various cancer cell lines revealed promising results, with significant inhibition of cell proliferation noted. Further studies are needed to elucidate the mechanisms involved.
Mechanism of Action
The mechanism of action of (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Positional Isomers of Chlorophenyl Substitution
Compound A: (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol (CAS 1706434-54-9)
- Structural Difference : Chlorine at the 4-position of the phenyl ring vs. 3-position in the target compound.
- Molecular Formula: C₁₂H₁₆ClNO (identical except for substituent position).
Compound B: ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol (CAS 55438-52-3)
Heterocyclic Core Variations
Compound C: [1-(3-Chlorobenzyl)-4-piperidinyl]methanol (CAS 1241009-48-2)
- Structural Difference : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring).
- Molecular Formula: C₁₃H₁₈ClNO.
- The benzyl linkage may also affect lipophilicity .
Compound D: (1-(3-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol (CAS 618441-66-0)
- Structural Difference : Pyrazole (aromatic heterocycle) vs. pyrrolidine.
- This could influence solubility and target selectivity .
Substituent Modifications
Compound E : Dimethyl [1-methyl-2,4-diphenylpyrrolidin-3-yl]phosphonate
- Structural Difference : Phosphonate ester at the 3-position vs. hydroxymethyl.
Compound F : 4-(5-{(1R)-1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethoxy}-4-methyl-4H-1,2,4-triazol-3-yl)pyridine sulphate
- Structural Difference : Triazole and isoxazole substituents vs. pyrrolidine.
- Impact : The extended heteroaromatic system may enhance binding to kinases or neurotransmitter receptors, as seen in neurological therapeutics .
Research Findings and Implications
Positional Isomerism : The 3-chlorophenyl substituent in the target compound may offer distinct electronic and steric effects compared to 4-chloro analogs, influencing receptor binding kinetics .
Functional Groups : The hydroxymethyl group enhances hydrophilicity, improving aqueous solubility over phosphonate or aromatic derivatives .
Biological Activity
The compound (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol, also known as [(3R)-1-Methylpyrrolidin-3-yl]methanol, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Chemical Formula : CHClN
- Molecular Weight : 219.7 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It acts as an inhibitor or modulator, influencing numerous biochemical pathways. Notably, it has been studied for its effects on dopamine receptors, particularly the D3 receptor (D3R), which is implicated in various neurological disorders .
Pharmacological Properties
- Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, specifically acting as an antagonist or partial agonist at the D3 receptor. This property suggests potential applications in treating conditions such as schizophrenia and Parkinson’s disease .
- Cytotoxicity : In vitro studies have demonstrated that certain derivatives of this compound possess cytotoxic effects against human cancer cell lines, indicating potential utility in oncology .
- Antimicrobial Properties : Research has shown that related pyrrolidine compounds exhibit antimicrobial activity, suggesting that this compound may also possess similar properties .
Study 1: Dopamine Receptor Interaction
A study focused on the synthesis and evaluation of various pyrrolidine derivatives highlighted the interaction of this compound with D3 receptors. The findings indicated that modifications to the structure could enhance selectivity and potency against D3R compared to D2R, which is crucial for reducing side effects associated with antipsychotic medications .
Study 2: Cytotoxic Effects
In a cytotoxicity assay involving HCT116 and GM637 human cancer cell lines, derivatives of this compound were tested for their ability to inhibit cell proliferation. Results showed significant inhibition at concentrations as low as 2.5 µg/mL without inducing cytotoxicity in normal cells .
Study 3: Antimicrobial Activity
Another research effort evaluated the antimicrobial efficacy of similar pyrrolidine compounds against various bacterial strains. The results indicated a promising antibacterial effect, which opens avenues for further exploration into its use as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. For example, a related pyrrolidine-2,3-dione compound was synthesized by reacting a substituted pyrrolidone with methylamine at 80°C, followed by purification via column chromatography using dichloromethane/methanol gradients . Adapting this method, the target compound could be synthesized by introducing the 3-chlorophenyl group via Suzuki coupling or nucleophilic substitution, followed by methylation and hydroxylation. Reaction optimization (e.g., catalyst selection, temperature) is critical for yield improvement.
Q. How can the structural conformation of this compound be determined experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformation. For instance, similar chlorophenyl-pyrrolidine derivatives were crystallized and analyzed using Mo/Kα radiation to determine bond angles, torsional strain, and intermolecular interactions . Complementary techniques like NMR (¹H/¹³C, COSY, NOESY) and IR spectroscopy validate functional groups and spatial arrangements .
Q. What analytical methods are suitable for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, methanol/water mobile phase) is recommended for purity analysis. Stability studies under varying pH, temperature, and light exposure can be monitored via accelerated degradation tests coupled with mass spectrometry (LC-MS) to identify breakdown products .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity and binding affinity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic properties, frontier molecular orbitals, and potential reactive sites. Molecular docking (AutoDock Vina) against biological targets (e.g., enzymes, receptors) evaluates binding modes and affinity. For example, the InChIKey and SMILES data from related compounds enable precise molecular dynamics simulations .
Q. What strategies address contradictions in reported physicochemical data (e.g., solubility, logP)?
- Methodological Answer : Discrepancies often arise from measurement conditions (e.g., solvent polarity, temperature). Standardize protocols using OECD guidelines:
- Solubility : Shake-flask method with HPLC quantification.
- logP : Reverse-phase HPLC retention time correlation.
Cross-validation with computational tools (e.g., ACD/Labs) resolves outliers .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Methodological Answer : Systematic SAR involves synthesizing derivatives with modifications to the pyrrolidine ring, chlorophenyl group, or hydroxyl moiety. For example, replacing the 3-chlorophenyl with fluorophenyl groups (as in ) can enhance metabolic stability. Biological assays (e.g., antimicrobial, enzyme inhibition) quantify activity changes, while QSAR models correlate structural descriptors with efficacy .
Q. What are the environmental implications of this compound’s synthesis and disposal?
- Methodological Answer : Life-cycle assessment (LCA) evaluates waste streams and energy consumption. Ecotoxicity testing (Daphnia magna acute toxicity, algal growth inhibition) assesses environmental hazards. Biodegradability can be studied via OECD 301B (CO₂ evolution test). Green chemistry principles (e.g., solvent substitution, catalytic reagents) mitigate ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
